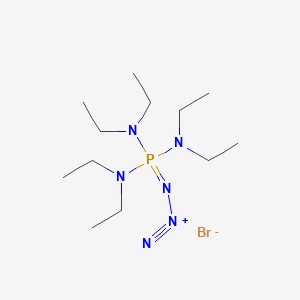

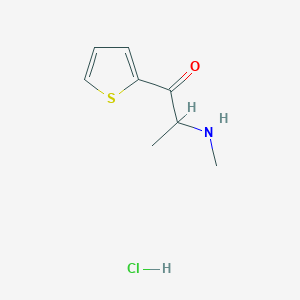

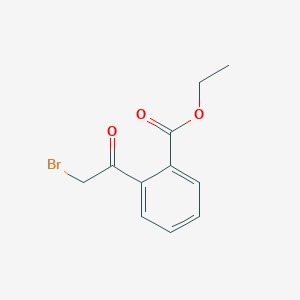

![molecular formula C13H10O3S B164250 4H-thieno[3,2-c]chromène-2-carboxylate de méthyle CAS No. 126522-01-8](/img/structure/B164250.png)

4H-thieno[3,2-c]chromène-2-carboxylate de méthyle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl 4H-thieno[3,2-c]chromene-2-carboxylate is a heterocyclic compound that belongs to the class of thienochromenes. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of methyl 4H-thieno[3,2-c]chromene-2-carboxylate consists of a fused thiophene and chromene ring system with a carboxylate ester group at the 2-position.

Applications De Recherche Scientifique

Methyl 4H-thieno[3,2-c]chromene-2-carboxylate has several applications in scientific research, including:

Mécanisme D'action

Target of Action

Methyl 4H-thieno[3,2-c]chromene-2-carboxylate, also known as Methyl 4H-1-benzopyrano[4,3-b]thiophene-2-carboxylate, is a compound of interest due to its physiological activity It’s known that similar derivatives have shown significant anti-inflammatory, antiallergic, analgesic, antiparkinsonian, antibacterial, antifungal, and mucolytic activity .

Mode of Action

It’s known that the compound undergoes electrophilic substitution at the с-8 atom . This interaction with its targets could potentially lead to changes in the cellular environment, contributing to its biological activity.

Biochemical Pathways

Given its known physiological activities, it can be inferred that the compound may interact with various biochemical pathways related to inflammation, allergy, pain sensation, parkinson’s disease, bacterial and fungal infections, and mucus production .

Result of Action

It’s known that a similar compound, 4-methoxy-4h-thieno[3,2-c]chromene-2-carbaldehyde, was found to possess high antiulcer activity . This suggests that Methyl 4H-thieno[3,2-c]chromene-2-carboxylate may also have significant effects at the molecular and cellular levels.

Analyse Biochimique

Biochemical Properties

Derivatives of 4H-thieno[3,2-c]chromene are known to exhibit significant anti-inflammatory, antiallergic, analgesic, antiparkinsonian, antibacterial, antifungal, and mucolytic activity . These properties suggest that Methyl 4H-thieno[3,2-c]chromene-2-carboxylate may interact with various enzymes, proteins, and other biomolecules, but specific interactions have not been reported yet .

Cellular Effects

Given the biological activities of related compounds, it is plausible that this compound could influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is possible that the compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no available information on the temporal effects of Methyl 4H-thieno[3,2-c]chromene-2-carboxylate in laboratory settings, including its stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

No studies have been reported on the dosage effects of Methyl 4H-thieno[3,2-c]chromene-2-carboxylate in animal models .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4H-thieno[3,2-c]chromene-2-carboxylate typically involves the intramolecular cyclization of 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes. This process is catalyzed by palladium and proceeds under mild conditions. The iodination of 4-chloromethylthiophene-2-carbaldehyde by N-iodosuccinimide under solvent-free conditions gives 4-chloromethyl-5-iodothiophene-2-carbaldehyde, which is then used to obtain 4-aryloxymethyl-5-iodothiophene-2-carbaldehydes .

Industrial Production Methods

Industrial production methods for methyl 4H-thieno[3,2-c]chromene-2-carboxylate are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate modifications to reaction conditions and equipment.

Analyse Des Réactions Chimiques

Types of Reactions

Methyl 4H-thieno[3,2-c]chromene-2-carboxylate undergoes various chemical reactions, including:

Electrophilic Substitution: Electrophilic substitution occurs at the C-8 position of the chromene ring.

Functional Group Transformations: The formyl group can be transformed into nitrile, amide, ester, carboxylic, hydroxamic, or hydroxy groups.

Common Reagents and Conditions

Oxidation: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone in methanol.

Electrophilic Substitution: Various electrophiles can be used depending on the desired substitution product.

Functional Group Transformations: Hydroxylamine hydrochloride in concentrated formic acid, ammonia, and iodine in tetrahydrofuran.

Major Products

Oxidation: 4-Methoxy-4H-thieno[3,2-c]chromene-2-carbaldehyde.

Electrophilic Substitution: Substituted thieno[3,2-c]chromene derivatives.

Functional Group Transformations: Nitrile, amide, ester, carboxylic, hydroxamic, or hydroxy derivatives.

Comparaison Avec Des Composés Similaires

Methyl 4H-thieno[3,2-c]chromene-2-carboxylate can be compared with other similar compounds, such as:

- 8-Methyl-4H-thieno[3,2-c]chromene-2-carboxylic acid

- Ethyl 4H-thieno[3,2-c]chromene-2-carboxylate

- 8-Chloro-4H-thieno[3,2-c]chromene-2-carboxylic acid

Uniqueness

Methyl 4H-thieno[3,2-c]chromene-2-carboxylate is unique due to its specific substitution pattern and the presence of a carboxylate ester group, which imparts distinct chemical and biological properties

Propriétés

IUPAC Name |

methyl 4H-thieno[3,2-c]chromene-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10O3S/c1-15-13(14)11-6-8-7-16-10-5-3-2-4-9(10)12(8)17-11/h2-6H,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSWWLCIIZQNEAE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(S1)C3=CC=CC=C3OC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70393931 |

Source

|

| Record name | methyl 4H-thieno[3,2-c]chromene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126522-01-8 |

Source

|

| Record name | methyl 4H-thieno[3,2-c]chromene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70393931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

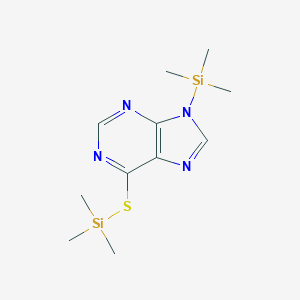

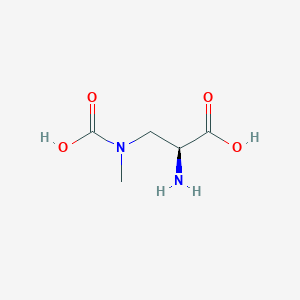

![4-[4-(4-Ethylcyclohexyl)cyclohexyl]-2-fluoro-1-(trifluoromethoxy)benzene](/img/structure/B164183.png)

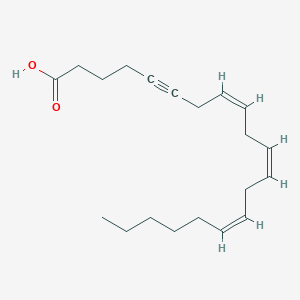

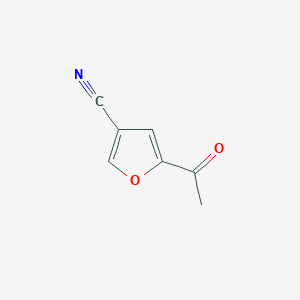

![[(2R)-2,3-bis(4-pyren-4-ylbutanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B164209.png)

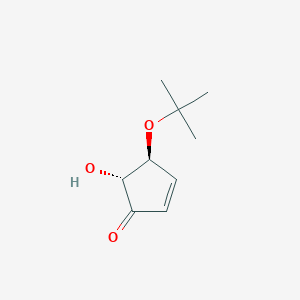

![1-Methoxy-6,6,9-trimethyl-3-pentyl-6H-dibenzo[b,d]pyran](/img/structure/B164210.png)